molecular formula C19H16N2O3 B10985535 N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide

Cat. No.: B10985535
M. Wt: 320.3 g/mol
InChI Key: YPFVYNZCGUMOFU-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a synthetic organic compound that features both an indole and a chromenone moiety. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Chromenone Moiety: The chromenone ring can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the indole and chromenone moieties through an acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂), alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and chromenone derivatives.

    Medicine: As a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and chromenone moieties can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with an indole moiety.

    Coumarin: A naturally occurring compound with a chromenone moiety.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

Uniqueness

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is unique due to the combination of indole and chromenone moieties within a single molecule. This structural feature may confer unique biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide

InChI

InChI=1S/C19H16N2O3/c22-18(21-14-6-5-12-7-8-20-16(12)11-14)9-13-10-19(23)24-17-4-2-1-3-15(13)17/h1-8,11,13,20H,9-10H2,(H,21,22)

InChI Key

YPFVYNZCGUMOFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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